2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide, also known as N-(4-methylpiperidin-3-yl)acetamide, is a chemical compound classified within the piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms, which is significant in medicinal chemistry due to its presence in various pharmaceutical agents. This compound is notable for its potential applications in drug development and biological research, particularly in the synthesis of bioactive molecules and therapeutic agents.
The synthesis of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide typically involves the reaction of 4-methylpiperidine with acetic anhydride or acetyl chloride. The reaction is generally conducted under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method ensures high yield and purity of the product, which can be further purified through recrystallization or chromatography.
The molecular structure of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide can be represented by its molecular formula and molecular weight of . The compound features a piperidine ring substituted with a dimethylamino group and an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | N-(4-methylpiperidin-3-yl)acetamide |
| InChI | InChI=1S/C8H16N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,10,11) |
| InChI Key | WFPDOQJTWVQHHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNCC1NC(=O)C |
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide can participate in various chemical reactions:
The mechanism of action for 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific biological targets such as receptors or enzymes. By binding to these targets, the compound modulates their activity, resulting in various biological effects. The precise pathways and interactions depend on the specific application and the structure of the compound.
The physical and chemical properties of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide are crucial for understanding its behavior in different environments.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water and organic solvents |
The compound's stability, reactivity under different conditions, and solubility are important for its applications in drug formulation and synthesis .
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide has several scientific applications:
This compound exemplifies the significance of piperidine derivatives in medicinal chemistry and their potential for further research and application development.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1